Benzenamine, N-methyl-3,4-dinitro-
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Overview
Description
Benzenamine, N-methyl-3,4-dinitro- is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring and a methyl group attached to the nitrogen atom of the amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-methyl-3,4-dinitro- typically involves the nitration of N-methylaniline. The process begins with the methylation of aniline to form N-methylaniline. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure the selective introduction of nitro groups at the 3 and 4 positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-methyl-3,4-dinitro- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is typically carried out in a continuous flow system to ensure consistent product quality and minimize the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-methyl-3,4-dinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used in substitution reactions.
Major Products Formed
Reduction: The reduction of Benzenamine, N-methyl-3,4-dinitro- typically yields N-methyl-3,4-diaminobenzene.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Scientific Research Applications
Benzenamine, N-methyl-3,4-dinitro- has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-methyl-3,4-dinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N-methyl-2,4-dinitro-
- Benzenamine, N,N-dimethyl-4-nitro-
- Benzenamine, 4-methyl-3-nitro-
Uniqueness
Compared to similar compounds, it exhibits distinct properties that make it suitable for specific industrial and research purposes .
Properties
CAS No. |
61149-80-2 |
---|---|
Molecular Formula |
C7H7N3O4 |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
N-methyl-3,4-dinitroaniline |
InChI |
InChI=1S/C7H7N3O4/c1-8-5-2-3-6(9(11)12)7(4-5)10(13)14/h2-4,8H,1H3 |
InChI Key |
AGPCOQFXNNDLPN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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